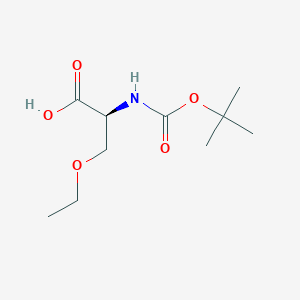
(R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. It may also include its appearance (color, state of matter under standard conditions) and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The chemical properties might include its acidity or basicity, oxidizing or reducing behavior, and types of reactions it undergoes.Aplicaciones Científicas De Investigación
It has been used in the improved synthesis of enantiopure compounds, achieving a 45% yield (Seebach, Gysel, Job, & Beck, 1992).
This compound is pivotal in the synthesis of the key chiral side-chain of atorvastatin, a widely used cholesterol-lowering medication, with high chemical and enantiomeric purity (Xiong, Li, Chen, Wenxue, & Chen, 2014).
It serves as an intermediate in the preparation of α, β-trisubstituted β-hydroxycarboxylic acids (Amberg & Seebach, 1990).
The hydroformylated derivative of (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one is significant in the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).
Its derivatives have been used in the synthesis of enantiomerically pure α-hydroxy-acid derivatives (Noda & Seebach, 1987).
Its dioxan-4-one variant has been synthesized using the deuterium isotope effect, leading to the formation of a chiral trialkyldioxinone (Lange, Organ, & Roche, 1992).
The compound is also relevant in the preparation of 2-(tert-butyl)-6-(trifluoromethyl)-1,3-dioxan-4-one, a diastereoisomeric dioxanone (CHIMIA, 1990).
(R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one's derivatives have been utilized in the synthesis of medicine Rosuvastatin (Zhou, Li, Zhou, Shoberu, & Zou, 2017).
A new approach to synthesize 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides has been developed using related compounds (Zelenov, Voronin, Churakov, Strelenko, & Tartakovsky, 2014).
Chiral products of this compound have been prepared by combining it with various other chemical entities (Amberg & Seebach, 1990).
Safety And Hazards
This involves understanding the toxicological profile of the compound. It includes its health hazards (acute and chronic), physical hazards (flammability, reactivity), and environmental hazards.
Direcciones Futuras
This involves predicting or proposing future research directions. It could be based on the current applications of the compound, limitations in its synthesis or use, or unexplored potential uses.
Propiedades
IUPAC Name |
(2R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5,8H,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPXDBBVCANLFT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(O1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)O[C@@H](O1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545135 | |
| Record name | (2R)-2-tert-Butyl-6-methyl-2H,4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one | |
CAS RN |
107289-20-3 | |
| Record name | (2R)-2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107289-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-tert-Butyl-6-methyl-2H,4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



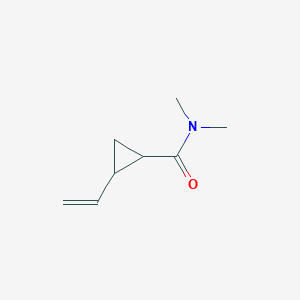


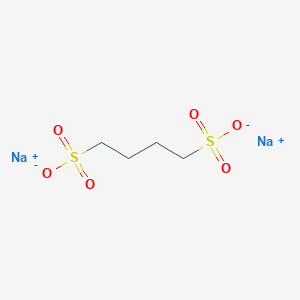

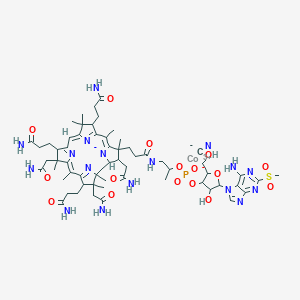

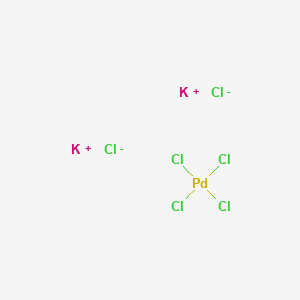
![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)

